N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide
Description
Properties
CAS No. |
955315-05-6 |
|---|---|
Molecular Formula |
C24H16ClN3O |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H16ClN3O/c25-20-11-5-8-17-18(20)9-4-10-19(17)24(29)26-16-7-3-6-15(14-16)23-27-21-12-1-2-13-22(21)28-23/h1-14H,(H,26,29)(H,27,28) |
InChI Key |
RYNTYQXIBLVDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The 1H-benzimidazol-2-yl moiety is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. A modified protocol from US6054589A utilizes phosphorus oxychloride (POCl₃) under reflux to convert 5,6-diamino-2,2-difluoro-benzodioxole into 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one (91.8% yield). For non-fluorinated analogs, substituting the diamine with o-phenylenediamine and reacting with triphosgene in aqueous NaOH achieves cyclization yields exceeding 85%.
Reaction Conditions
-
Catalyst : None (self-cyclization under acidic conditions)
-
Workup : Neutralization with aqueous ammonia, filtration, and drying over P₂O₅
Functionalization at the 3-Position of Benzimidazole
Electrophilic Aromatic Substitution
Introducing the phenyl group at the benzimidazole’s 3-position requires careful regiocontrol. Patent US6054589A demonstrates chlorine-directed lithiation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles like iodobenzene. However, this method yields mixed regiochemistry (∼60% para-substitution).
Suzuki-Miyaura Cross-Coupling
Superior regioselectivity (≥95%) is achieved via palladium-catalyzed coupling. A representative procedure from Ambeed employs:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF/H₂O (4:1)
-
Conditions : 100°C, 12 h
This method couples 2-chloro-1H-benzimidazole with 3-bromophenylboronic acid, yielding 3-(1H-benzimidazol-2-yl)phenyl intermediates in 78% yield.
Amide Bond Formation with 5-Chloro-1-naphthoic Acid
Acid Chloride Route
Activation of 5-chloro-1-naphthoic acid to its acid chloride is critical. As detailed in Ambeed’s synthesis, thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM) converts the acid to its chloride (92% conversion). Subsequent reaction with 3-(1H-benzimidazol-2-yl)aniline in dry DCM with triethylamine (TEA) as a base affords the target amide in 86% yield.
Optimized Parameters
Coupling Reagents
Alternative methods using HATU or EDC/HOBt in DMF achieve comparable yields (80–85%) but require rigorous moisture control.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (7:3), yielding needle-like crystals (mp 189–191°C).
Chromatographic Methods
Silica gel chromatography with methylene chloride/methanol (95:5) removes unreacted amine and dimeric byproducts.
Spectroscopic Confirmation
Yield Optimization Strategies
Solvent Effects
DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of intermediates (yields increase by 15–20%).
Temperature Control
Maintaining ≤5°C during diazonium salt formation (as in Ambeed’s protocol) prevents decomposition, improving amidation yields from 70% to 86%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 5-chloro substituent on the naphthamide moiety participates in nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound's electronic profile and bioactivity:
-
Reagents : Alkoxides, amines, or thiols
-
Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C with catalytic KI or CuI
-
Outcome : Replacement of Cl with -OR, -NR₂, or -SR groups enhances solubility or enables conjugation with biomolecules.
Hydrolysis of the Amide Bond
The naphthamide linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux (4h) | 5-chloro-1-naphthoic acid | Recovery of carboxylic acid intermediate |
| 2M NaOH, 60°C (2h) | 3-(1H-benzimidazol-2-yl)aniline derivative | Functionalization for prodrug synthesis |
This lability necessitates careful pH control during storage and biological assays .
Electrophilic Substitution at the Benzimidazole Ring
The electron-rich benzimidazole moiety undergoes regioselective electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 or 6 of the benzimidazole .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives for solubility enhancement.
-
Halogenation : NBS or Cl₂ gas adds halogens to the aromatic system under radical initiation .
Coordination Chemistry with Metal Ions
The benzimidazole nitrogen atoms and amide carbonyl group act as ligands for transition metals:
| Metal Ion | Coordination Mode | Observed Complex Stability (log β) |
|---|---|---|
| Cu²⁺ | N(benzimidazole)-O(amide) | 12.3 ± 0.2 (pH 7.4, 25°C) |
| Zn²⁺ | Bidendate via N,N coordination | 9.8 ± 0.3 |
These interactions may explain its enzyme inhibition properties in biological systems .
Photochemical Degradation
UV exposure (λ = 254 nm) induces decomposition pathways:
-
Primary pathway : Homolytic cleavage of the C-Cl bond generates a naphthamide radical.
-
Secondary pathway : Benzannulation of the benzimidazole ring under aerobic conditions forms polycyclic byproducts.
Redox Reactions
The compound participates in redox processes relevant to its metabolic fate:
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of benzimidazole, including N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against various bacterial and fungal strains. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent in treating infections .
Anticancer Activity
The compound has shown promising anticancer properties. In vitro studies have assessed its efficacy against human colorectal carcinoma cell lines (HCT116). The results revealed that certain analogues exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, indicating stronger antiproliferative effects . This suggests that this compound could be a candidate for further development in cancer therapy.
Inflammatory Diseases
The compound has been investigated for its potential use in treating inflammatory diseases due to its role as a CXCR2 inhibitor. This receptor is involved in inflammatory processes, and targeting it could provide therapeutic benefits in conditions characterized by excessive inflammation .
Antiparasitic Activity
Some studies have indicated that benzimidazole derivatives may possess antiparasitic properties, making them candidates for treating diseases caused by protozoan parasites. The structural similarities between these compounds and known antiparasitic agents suggest a potential pathway for developing new treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, disrupting its function and leading to cell death. The benzimidazole moiety is known to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzimidazole Derivatives
Structural Features and Modifications
The benzimidazole scaffold is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. Below is a comparative analysis of key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- B1/B8 Derivatives : These feature smaller substituents (methoxyaniline, acetamide) linked to benzimidazole, enabling improved solubility and PPARγ-mediated analgesic effects .
- Semicarbazone Derivatives : The addition of semicarbazone and sulfanyl groups expands their role in enzyme inhibition, particularly against α-glucosidase, with IC₅₀ values comparable to the positive control acarbose .
Analgesic and Anti-Hyperalgesic Effects
- B1 and B8 : Demonstrated significant attenuation of morphine-induced paradoxical pain in murine models via PPARγ agonism, reducing spinal TNF-α expression and oxidative stress . B8 showed superior efficacy in tactile allodynia reduction compared to B1, likely due to its acetamide group enhancing metabolic stability .
- Further in vivo studies are required .
Enzyme Inhibition Potential
- Semicarbazone Derivatives : Exhibited α-glucosidase inhibitory activity (IC₅₀ = 12.88 ± 0.98 μg/mL), outperforming acarbose (IC₅₀ = 40.06 ± 2.14 μg/mL) in some cases . The propylsulfanyl group in these compounds likely contributes to hydrophobic interactions with the enzyme’s active site.
- Target Compound : The chloro-naphthamide moiety could similarly target carbohydrate-metabolizing enzymes, though this remains speculative without direct evidence.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its diverse biological properties. The presence of the chloro group and naphthamide structure enhances its potential interactions within biological systems.
Anticancer Properties
Research has shown that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells. In vitro studies indicated that certain derivatives inhibited DNA topoisomerase I activity, which is crucial for DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Table 1: Summary of Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa | 10 | Topoisomerase I inhibition |
| This compound | MCF7 | 8 | Apoptosis induction |
| 5-chloro-1H-benzimidazole | A431 | 15 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that they possess antibacterial, antifungal, and antiviral activities. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for microbial survival .
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Escherichia coli | 16 µg/mL | DNA gyrase inhibition |
| Benzimidazole derivative X | Candida albicans | 4 µg/mL | Ergosterol biosynthesis inhibition |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly influenced by their structural components. Modifications at specific positions on the benzimidazole ring can enhance or diminish their activity. For example, the introduction of halogen atoms and hydroxyl groups has been shown to increase anticancer potency and antimicrobial effectiveness .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized several benzimidazole derivatives, including this compound. The compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum efficacy. The study highlighted the importance of further exploring this compound for therapeutic applications in infectious diseases .
Q & A
Basic: What are the optimal synthetic routes for N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling a benzimidazole precursor (e.g., 3-(1H-benzimidazol-2-yl)aniline) with a naphthoyl chloride derivative. Key steps include:
- Acylation : Reacting 5-chloro-1-naphthoyl chloride with the benzimidazole-containing aniline under reflux in anhydrous THF or acetonitrile, using carbodiimide-based coupling agents (e.g., EDC·HCl) .
- Purification : Crystallization from methanol:water (4:1) or column chromatography with chloroform/methanol gradients.
- Characterization :
Basic: What safety protocols are recommended for handling this compound during synthesis?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., THF, chloroform).
- Waste Disposal : Halogenated byproducts (e.g., 5-chloro derivatives) require segregated waste streams.
- Toxicity Screening : Refer to analogs like N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide, which may pose respiratory or dermal hazards .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for:
- Bond Length/Angle Validation : Confirming the planarity of the benzimidazole-naphthamide system.
- Tautomerism Analysis : Resolving ambiguities in the benzimidazole protonation state (e.g., 1H vs. 3H tautomers).
- Packing Interactions : Identifying π-π stacking or hydrogen-bonding networks that influence solubility .
Advanced: What experimental models are suitable for evaluating its biological activity, given structural analogs?
Answer:
- In Vivo Pain Models : Morphine-induced hyperalgesia in mice (e.g., tail-flick test) to assess PPARγ-mediated analgesic effects, as seen with N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide .
- In Vitro Anti-inflammatory Assays : COX-2 inhibition studies using LPS-stimulated macrophages, comparing activity to 3-(2-[1H-benzimidazol-2-yl)-2-oxethyl phenyl acetic acid derivatives .
Advanced: How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?
Answer:
- 5-Chloro Substitution : Enhances lipophilicity and metabolic stability, as seen in analogs like 5-chloro-1,3-benzoxazol-2(3H)-one derivatives with improved antibacterial activity .
- Benzimidazole N-Methylation : Reduces hydrogen-bonding capacity, potentially lowering target affinity but improving membrane permeability .
Advanced: How can researchers reconcile contradictory data on anti-inflammatory vs. opioid-modulating effects?
Answer:
- Target Profiling : Use siRNA knockdown or receptor-binding assays to distinguish PPARγ agonism (anti-inflammatory) from opioid receptor crosstalk.
- Dose-Response Studies : Evaluate biphasic effects (e.g., low-dose anti-inflammatory vs. high-dose paradoxical pain attenuation) .
Basic: What spectroscopic techniques are essential for purity assessment?
Answer:
- HPLC-DAD : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA).
- Melting Point Analysis : Sharp melting range (e.g., 210–215°C) indicates crystallinity.
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: Can computational methods predict its metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
